molecular formula C7H8O7S2 B108939 5-Hydroxytoluene-2,4-disulphonic acid CAS No. 15509-33-8

5-Hydroxytoluene-2,4-disulphonic acid

Cat. No.: B108939
CAS No.: 15509-33-8
M. Wt: 268.3 g/mol
InChI Key: VXBOGQDATFKUAM-UHFFFAOYSA-N
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Description

5-Hydroxytoluene-2,4-disulphonic acid, also known as 4-hydroxy-6-methylbenzene-1,3-disulfonic acid, is an impurity of Policresulen . Policresulen is a potent NS2B/NS3 protease inhibitor with an IC50 of 0.48 μg/mL . It effectively inhibits the replication of DENV2 virus in BHK-21 cells with an IC50 of 4.99 μg/mL .


Molecular Structure Analysis

The molecular formula of this compound is C7H8O7S2 . Its molecular weight is 268.26 g/mol .


Chemical Reactions Analysis

This compound acts as a synthetic reagent in the sulfonation of 2 and 3-Methylphenol .

Scientific Research Applications

Applications in Advanced Oxidation Processes

5-Hydroxytoluene-2,4-disulphonic acid is explored in the context of advanced oxidation processes (AOPs) for water treatment. Its derivatives, like persulfate-based AOPs, are considered viable alternatives to hydrogen peroxide-based processes due to their ability to degrade a wide range of organic pollutants. Different activation mechanisms and oxidizing species, including sulfate radical and singlet oxygen, are involved in these processes. The effectiveness of these AOPs can vary significantly based on water chemistry, including factors like pH and the presence of halides or organic matter. This highlights the potential of this compound derivatives in environmental applications, particularly in treating water contaminants (Lee, Gunten, & Kim, 2020).

Role in Biomass Conversion

Another application of this compound derivatives is in the conversion of plant biomass into valuable furan derivatives. 5-Hydroxymethylfurfural (HMF), a derivative, is considered a crucial platform chemical that can be produced from hexose carbohydrates and lignocellulose found in plant biomass. HMF and its derivatives are promising feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. They have diverse applications, including the production of monomers, polymers, fuels, solvents, and various chemicals. This broad applicability positions this compound derivatives as vital contributors to sustainable chemistry and the development of renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety and Hazards

The safety data sheet for 5-Hydroxytoluene-2,4-disulphonic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . It is also advised to prevent further spillage or leakage if it is safe to do so, and to avoid letting the chemical enter drains .

Properties

IUPAC Name

4-hydroxy-6-methylbenzene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O7S2/c1-4-2-5(8)7(16(12,13)14)3-6(4)15(9,10)11/h2-3,8H,1H3,(H,9,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBOGQDATFKUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165806
Record name 5-Hydroxytoluene-2,4-disulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15509-33-8
Record name 4-Hydroxy-6-methyl-1,3-benzenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15509-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxytoluene-2,4-disulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015509338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxytoluene-2,4-disulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxytoluene-2,4-disulphonic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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